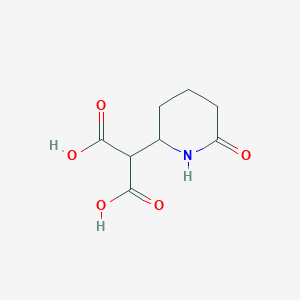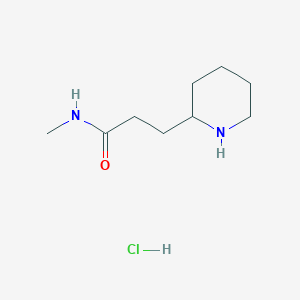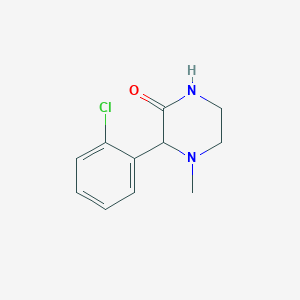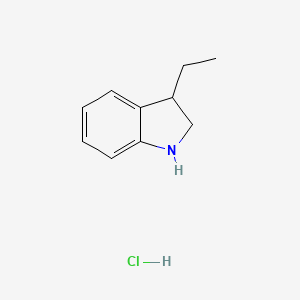
3-ethyl-2,3-dihydro-1H-indole hydrochloride
概要
説明
“3-ethyl-2,3-dihydro-1H-indole hydrochloride” is a derivative of indole . Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of “2,3-dihydro-1H-indole”, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C8H9N/c1-2-4-8-7 (3-1)5-6-9-8/h1-4,9H,5-6H2 . Chemical Reactions Analysis
Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-dihydro-1H-indole”, a related compound, include a molecular weight of 119.1638 . It is also known by other names such as Indoline, 1-Azaindan, Dihydroindole, Indolene, and Indole, 2,3-dihydro .科学的研究の応用
Chemistry and Anti-inflammatory Actions
The research by Martel et al. (1976) presents a comprehensive study on the chemistry and anti-inflammatory actions of a series of compounds related to 3-ethyl-2,3-dihydro-1H-indole hydrochloride. The study synthesizes and evaluates the anti-inflammatory and ulcerogenic effects of 37 derivatives, including etodolic acid, a compound closely related to the chemical . The results showcase potent anti-inflammatory properties, particularly in chronic rat models of inflammation, and a relatively low acute ulcerogenic potential in the same species (Martel et al., 1976).
Serotonergic Neurons and Behavioral Effects
The study by Koda et al. (1989) examines the effects of a vincamine analogue on the metabolism and function of cerebral serotonergic (5-HT) neurons. The compound studied, closely related to this compound, demonstrates the facilitation of 5-HT turnover in various brain areas, suggesting a modulation of neurotransmitter dynamics with potential implications for neurological conditions (Koda et al., 1989).
Pharmacokinetics and Tissue Disposition
Anderton et al. (2004) delve into the pharmacokinetics and tissue disposition of indole-3-carbinol and its derivatives, demonstrating the systemic absorption and distribution of these compounds after oral administration. This study, although focused on indole-3-carbinol, provides insights into the metabolic pathways and tissue interactions that might be relevant to this compound as well (Anderton et al., 2004).
Potential Antitumor and Chemopreventive Effects
Weng et al. (2007) investigate the potential of indole-3-carbinol-derived compounds as antitumor agents, showing promising in vitro and in vivo efficacy in prostate cancer cells. The study highlights the compound's ability to modulate a range of signaling targets, suggesting a complex but effective mechanism of action that might also be relevant to derivatives of this compound (Weng et al., 2007).
作用機序
Target of Action
3-Ethyl-2,3-dihydro-1H-indole hydrochloride, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a key component of many important synthetic drug molecules and has been found to bind with high affinity to these targets . This makes this compound a valuable compound for treatment development .
Mode of Action
The interaction of this compound with its targets leads to a variety of biological activities. Indole derivatives are known to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific mode of action of this compound depends on the specific target it interacts with.
Biochemical Pathways
This compound, as an indole derivative, can affect various biochemical pathways. Indole derivatives are known to have diverse biological activities and have immense potential for therapeutic applications . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential biological activities, it could have a range of effects at the molecular and cellular level .
Safety and Hazards
While specific safety and hazard information for “3-ethyl-2,3-dihydro-1H-indole hydrochloride” is not available in the search results, it is generally recommended to avoid inhalation, ingestion, or contact with skin and eyes when using indole derivatives . Use should be in a well-ventilated area, and protective gloves, glasses, and workwear should be worn .
将来の方向性
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active has made it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
生化学分析
Biochemical Properties
3-ethyl-2,3-dihydro-1H-indole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . This inhibition can lead to reduced inflammation and potential therapeutic benefits. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it may impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions . Additionally, it may activate or inhibit various signaling pathways by interacting with key proteins involved in these pathways . These interactions can lead to changes in gene expression, ultimately affecting cellular function and response to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, potentially contributing to the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within cells . Additionally, it may affect the production and degradation of specific metabolites, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects, contributing to its potential therapeutic applications.
特性
IUPAC Name |
3-ethyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-8-7-11-10-6-4-3-5-9(8)10;/h3-6,8,11H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHNEMZHGRPKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



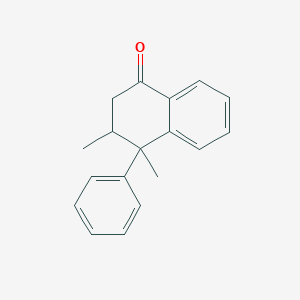
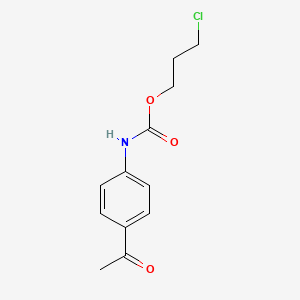
![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)
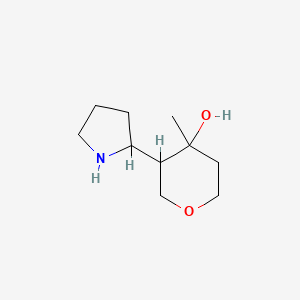
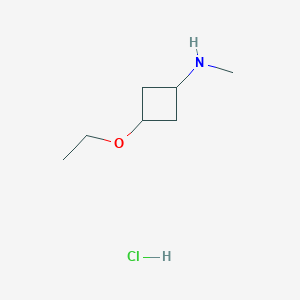
![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)
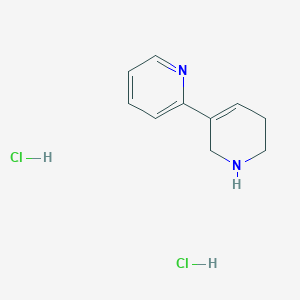
![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)
![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)
![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride](/img/structure/B1435513.png)
